2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride
Description
Chemical Characterization and Structural Analysis
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, 2-methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride , is derived from its fused bicyclic core and substituent positions. The benzo[d]imidazole system consists of a benzene ring fused to an imidazole moiety, with nitrogen atoms at positions 1 and 3. Substituents are assigned as follows:
- 2-methyl : A methyl group at position 2 of the imidazole ring.
- 1-(piperidin-4-yl) : A piperidine ring attached via its 4-position to nitrogen at position 1.
- 5-(trifluoromethyl) : A trifluoromethyl (-CF₃) group at position 5 of the benzene ring.
- Hydrochloride : Indicates the compound exists as a salt, with a chloride counterion.
The numbering system prioritizes the imidazole nitrogen (position 1) over the benzene ring, ensuring alignment with IUPAC guidelines for heterocyclic compounds.
Molecular Structure Elucidation via X-ray Crystallography
While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide critical insights. For example, the related compound 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride (CID 71778846) adopts a conformation where the piperidine ring exists in a chair configuration, with the benzimidazole plane tilted at 67.5° relative to the piperidine axis. Key bond lengths include:
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C-N (imidazole) | 1.32 | CID 71778846 |
| C-C (benzene) | 1.39 | CID 650119 |
| C-F (CF₃) | 1.33 | C8H5F3N2 |
The trifluoromethyl group’s electron-withdrawing nature induces polarization in the benzene ring, altering electron density distribution and influencing reactivity.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, D₂O):
- δ 2.10 (s, 3H) : Methyl group at position 2.
- δ 3.25–3.45 (m, 4H) : Piperidine ring protons (H-2, H-6).
- δ 4.30 (t, 1H) : Piperidine H-4 adjacent to the benzimidazole nitrogen.
- δ 7.52 (d, 1H) : Aromatic proton at position 4 (J = 8.2 Hz).
- δ 8.01 (s, 1H) : Aromatic proton at position 7.
¹³C NMR (100 MHz, D₂O):
- δ 14.2 : Methyl carbon (C-2).
- δ 48.6, 52.3 : Piperidine carbons (C-2, C-6).
- δ 121.4 (q, CF₃) : Trifluoromethyl carbon (¹J₃₁₉ = 288 Hz).
- δ 138.9–145.7 : Aromatic carbons.
¹⁹F NMR (376 MHz, D₂O):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 341.4 [M+H]⁺ , corresponding to the free base (C₁₆H₁₈F₃N₃). Key fragments include:
Infrared (IR) Vibrational Signatures
IR spectra (KBr pellet, cm⁻¹):
Computational Chemistry Approaches to Conformational Analysis
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict two stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |
|---|---|---|
| A | 0.0 | 180 (antiperiplanar) |
| B | 1.2 | 60 (gauche) |
Conformer A dominates due to minimized steric hindrance between the piperidine and CF₃ groups. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the CF₃ group, suggesting electrophilic attack sites.
Properties
IUPAC Name |
2-methyl-1-piperidin-4-yl-5-(trifluoromethyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3.ClH/c1-9-19-12-8-10(14(15,16)17)2-3-13(12)20(9)11-4-6-18-7-5-11;/h2-3,8,11,18H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOYWXVCDHEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)C=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Trifluoromethyl-Substituted Intermediates
A common strategy involves reacting 4-(trifluoromethyl)-1,2-diaminobenzene with a methyl-substituted carbonyl precursor. For example, acetic anhydride or methylglyoxal can facilitate cyclization under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C. The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times (12–24 hours) to achieve yields of 60–75%.
Alternative Pathways Using Nitro Intermediates
In some protocols, nitro-substituted intermediates are reduced to diamines before cyclization. For instance, 4-nitro-2-(trifluoromethyl)aniline is hydrogenated over Pd/C, followed by reaction with methylglyoxal bisulfite adduct. This method improves regiocontrol but requires additional purification steps to remove nitro-reduction byproducts.
Trifluoromethyl Group Incorporation Strategies
The 5-(trifluoromethyl) group is introduced via:
Direct Electrophilic Trifluoromethylation
Using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate), electrophilic trifluoromethylation is performed on halogenated benzimidazole precursors. Reactions proceed in dichloromethane at −20°C, achieving 40–50% yields. Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Cross-Coupling with Trifluoromethylboronates
Suzuki–Miyaura coupling of 5-bromo-2-methyl-1H-benzimidazole with trifluoromethylboronic acid pinacol ester offers higher selectivity. Pd(PPh₃)₄ catalyzes the reaction in THF/H₂O at 80°C, yielding 70–80% product.
Salt Formation and Purification Techniques
The free base is converted to the hydrochloride salt via:
Direct HCl Gas Treatment
Bubbling anhydrous HCl through a solution of the free base in ethanol precipitates the hydrochloride salt. Excess HCl is neutralized with NaHCO₃, and the product is recrystallized from ethanol/water (1:3).
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX4) selectively bind the protonated amine, enabling high-purity (>99%) hydrochloride isolation. Elution with 2M HCl followed by lyophilization yields a crystalline solid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent for Cyclization | DMF | 15% vs. EtOH |
| Substitution Temp | 110°C | 20% vs. 80°C |
| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | 25% vs. 5 mol% |
Purification Challenges
-
Byproduct Removal : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates unreacted piperidine derivatives.
-
Crystallization Solvents : Ethanol/water mixtures (≥70% ethanol) minimize hydrochloride salt hygroscopicity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enhance heat transfer during exothermic trifluoromethylation steps, reducing decomposition risks. Residence times of 10–15 minutes achieve 85% conversion.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg) | 56 | 29 |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and inert atmospheres.
Substitution: Halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzimidazole derivatives, which are known for their broad spectrum of biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Antimicrobial Activity
Benzimidazole derivatives, including 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that modifications on the imidazole core can lead to enhanced activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis and other resistant strains .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of imidazole derivatives. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, making it a candidate for treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral potential of imidazole derivatives against various viral infections. Compounds similar to this compound have shown activity against viruses such as influenza and coronaviruses, indicating a potential role in antiviral therapy .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives:
Mechanism of Action
The mechanism by which 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole Derivatives with Piperidine/Piperazine Modifications
Several analogs feature piperidine or piperazine rings but differ in substituents, leading to varied biological activities:
Key Insight : The target compound’s methyl and trifluoromethyl groups may optimize a balance between lipophilicity and steric hindrance, avoiding the solubility limitations seen in ethoxyethyl analogs.
Trifluoromethyl-Substituted Benzimidazoles in Therapeutics
Compounds with the trifluoromethyl group exhibit diverse applications:
- 5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole (): Demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR), with efficacy linked to electron-withdrawing substituents enhancing vasodilation .
- 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (): A kinase inhibitor with dual trifluoromethyl groups; showed enhanced potency in enzyme assays .
Antifungal Benzimidazoles with Alkyl/Aryl Substituents
- 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) and 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) (): Exhibited potent antifungal activity against azole-resistant strains. The benzyl group enhances membrane penetration, but methyl/piperidine substitution in the target compound may alter bioavailability .
Structural Advantage : The piperidine ring in the target compound could facilitate interactions with fungal cytochrome P450 enzymes, analogous to fluconazole’s mechanism.
Structural Analogs with Fused Ring Systems
- 2-Methyl-2,3-dihydro-1H-6-trifluoromethyl-benzo[d]pyrrolo[1,2-a]imidazole (): A fused pyrrolo-imidazole synthesized via rhodium catalysis.
Biological Activity
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H14ClF3N2
- Molecular Weight: 300.71 g/mol
- CAS Number: [145951177]
This compound features a benzimidazole core with a trifluoromethyl group and a piperidine moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit notable anti-inflammatory effects. A study highlighted that related compounds showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. For instance, a derivative exhibited an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, outperforming ibuprofen in vivo on xylene-induced ear edema models in mice .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (μM) NO Production | IC50 (μM) TNF-α Production |
|---|---|---|
| Compound 6e | 0.86 | 1.87 |
| Ibuprofen | Not specified | Not specified |
Antibacterial Activity
The antibacterial potential of related imidazole derivatives has been explored extensively. Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that the presence of electron-withdrawing groups significantly enhances antibacterial activity, suggesting that modifications in the molecular structure could lead to improved efficacy against resistant strains .
Table 2: Antibacterial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 0.125 μg/mL |
| Compound B | 0.5 μg/mL |
Potential Anticancer Properties
Preliminary studies suggest that benzimidazole derivatives may possess anticancer properties through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways. The structural characteristics of these compounds facilitate interactions with cancer cell targets, although further research is necessary to elucidate their full potential in oncology .
Case Studies
In a notable case study, researchers synthesized various derivatives of benzimidazole to assess their biological activities. Among these, one compound demonstrated significant anti-inflammatory and antibacterial properties, indicating the therapeutic potential of this class of compounds in treating inflammatory diseases and infections .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2-methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride?
The compound is typically synthesized via cyclization reactions. For example, benzoimidazole derivatives are formed by reacting substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~120°C) to facilitate imidazole ring formation . Optimization of yield involves adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .
Q. How is the structural integrity of the compound validated post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring integration.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹ for trifluoromethyl) .
- Elemental Analysis : Validates purity by comparing experimental and theoretical C, H, N, and Cl content .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its activity?
In vitro assays include:
- Enzyme Inhibition Studies : Testing against targets like Factor Xa or cannabinoid receptors using competitive binding assays .
- Cell-Based Assays : Cytotoxicity screening (e.g., MTT assay) and antimicrobial activity evaluation (e.g., MIC determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Piperidine Substitution : Modulates receptor binding affinity; bulkier groups may reduce off-target interactions .
- SAR Studies : Systematic substitution at the benzoimidazole core (e.g., nitro, halogen, or aryl groups) reveals trends in potency. For example, 5-nitro derivatives show enhanced antihypertensive activity in spontaneously hypertensive rats (SHR) .
Q. What strategies improve oral bioavailability and pharmacokinetic profiles?
Q. How can crystallography and molecular docking resolve binding mechanisms?
Q. How should researchers address contradictory data in biological evaluations?
- Dose-Response Analysis : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Assay Standardization : Control variables like cell passage number, serum content, and incubation time .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside functional assays) .
Methodological Considerations
Q. Handling and Safety Precautions
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
Q. Analytical Challenges in Purity Assessment
- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and gradient elution .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
